A 2E Trifluoroacetic Acid Salt
Description
A 2E Trifluoroacetic Acid Salt (chemical formula: C₄₂H₅₄D₄NO·C₂HF₃O₂, molecular weight: 710.98 g/mol) is a deuterium-labeled pyridinium salt with a trifluoroacetate counterion. Its IUPAC name highlights structural features, including a cyclohexenyl group, a pyridinium core, and a deuterated hydroxyethyl substituent . This compound is categorized as a stable isotope-labeled material, critical for metabolic and pharmacokinetic studies. It requires storage at -86°C and shipment on dry ice to ensure stability, reflecting its sensitivity to thermal degradation .
Properties
Molecular Formula |
C44H59F3NO3+ |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+; |
InChI Key |
ZFPRGIJSRMWZMS-KFKWWMHDSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base and Neutralization Reactions
TFA salts participate in acid-base equilibria due to the strong electron-withdrawing trifluoromethyl group, which enhances acidity. For example:
-
Reaction with strong bases :
Sodium trifluoroacetate forms quantitatively, as shown in studies on TFA’s reactivity with hydroxides . -
Proton transfer in peptide synthesis :
TFA salts (e.g., peptide-TFA adducts) facilitate deprotection of amine groups under acidic conditions. This is critical in solid-phase peptide synthesis (SPPS), where TFA cleaves Boc or Fmoc protecting groups .
Esterification and Amide Bond Formation
TFA salts act as intermediates in esterification and peptide coupling:
-
Ester synthesis :
Trifluoroacetate esters form rapidly in anhydrous conditions . -
Peptide ligation :
In TFA-mediated native chemical ligation, peptide thioesters react with 1,3-dithiol-containing peptides to form thioacetal intermediates, which rearrange to native amide bonds . For example:
Nucleophilic Substitution and Addition
The electron-deficient carbonyl group in TFA salts enables nucleophilic attacks:
-
Substitution reactions :
Nucleophiles (e.g., amines, thiols) displace the trifluoroacetate group . -
Aldol and Mannich reactions :
TFA salts catalyze tandem processes, such as imine condensation and intramolecular Mannich reactions, forming complex heterocycles (e.g., conolidine synthesis) .
Decarboxylation and Fragmentation
Under thermal or basic conditions, TFA salts undergo decarboxylation:
-
Fluoroform release :
This reaction is exploited in environmental degradation studies . -
Biomimetic dehydrative dimerization :
TFAA (trifluoroacetic anhydride) eliminates β-hydroxy groups, forming α,β-unsaturated systems in polyketide synthesis .
Environmental and Toxicological Considerations
-
Aquatic toxicity :
Sodium trifluoroacetate (NaTFA) exhibits low acute toxicity (EC₅₀ >100 mg/L for algae), but chronic exposure affects liver enzymes in rats (NOAEL = 1.8 mg/kg/day) . -
Persistence :
TFA resists biodegradation, leading to accumulation in water systems (median concentration: 180 ng/L in surface waters) .
Structural and Physicochemical Data
Comparison with Similar Compounds
Chemical Structure and Composition
Key Differences :
- A 2E Salt is distinguished by its deuterium labeling and pyridinium core, making it valuable for isotopic tracing.
- Ac-LEHD-AFC Salt contains a peptide sequence for enzyme activity studies, unlike non-peptidic analogs.
- Smaller salts (e.g., cyclopentanol derivative ) lack complex aromatic systems, reducing steric hindrance in reactions.
Reactivity Insights :
- Trifluoroacetic acid’s low nucleophilicity (due to electron-withdrawing CF₃ group) minimizes side reactions during salt formation, unlike hydrofluoric acid, which fails to proceed in similar conditions .
- Carboxylic acids with lower acidity (e.g., acetic acid) cannot form stable pyridinium salts, highlighting TFA’s superior protonating ability .
Physical and Environmental Properties
Toxicity Notes:
- A 2E Salt: No direct toxicity data, but trifluoroacetate has a high NOEC (>10,000 µg/L) for aquatic species .
- Fluoroacetic Acid Salts : Extremely toxic (e.g., Compound 1080, LD₅₀ < 5 mg/kg in mammals) due to inhibition of citrate cycle .
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